molecular formula C5H9N3O B3126246 3-methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 332069-74-6

3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B3126246
CAS No.: 332069-74-6
M. Wt: 127.14
InChI Key: BRXSXFLSHMQQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the condensation of 3-methoxy-1-methyl-1H-pyrazole with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-methyl-1H-pyrazol-5-amine
  • 3-Methoxy-1-methyl-1H-pyrazol-3-amine
  • 3-Methoxy-1-methyl-1H-pyrazol-2-amine

Uniqueness

3-Methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methoxy-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXSXFLSHMQQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 3
3-methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 4
3-methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
3-methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
3-methoxy-1-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.